

Imidazolidine Derivatives Show Promise in Halting Tumor Growth in Preclinical Studies

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Compound of Interest

Compound Name: *Imidazolidine*

Cat. No.: *B613845*

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December 18, 2025 – Researchers and drug development professionals are closely following the promising *in vivo* anticancer activity of novel **imidazolidine** derivatives. Recent studies have demonstrated the potential of these compounds to significantly inhibit tumor growth in animal models of liver and colorectal cancer, offering a potential new avenue for cancer therapy. These findings, detailed in preclinical trials, highlight specific derivatives that induce cancer cell death and impede tumor progression, positioning them as candidates for further investigation.

A notable study investigated the efficacy of a 2-thioxoimidazolidin-4-one derivative, referred to as Compound 4, in a solid Ehrlich carcinoma (SEC) mouse model. The results were compelling, showing a significant reduction in tumor volume compared to untreated controls. Furthermore, when compared with the standard chemotherapeutic agent 5-Fluorouracil (5-FU), Compound 4 exhibited a more potent tumor inhibition ratio.

Another key player in this class of compounds is an imidazolidin-4-one derivative, known as Compound 9r, which has shown significant activity against colorectal cancer. In vitro studies have elucidated its mechanism of action, which involves the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways in cancer cells. While *in vivo* data for Compound 9r is still emerging, the robust *in vitro* findings have generated considerable interest in its therapeutic potential.

These **imidazolidine** derivatives represent a burgeoning field of cancer research, with their ability to be chemically modified allowing for the potential development of targeted therapies against a range of cancers. The data from these *in vivo* studies provide a critical validation of their anticancer properties and a strong rationale for their continued development towards clinical applications.

Comparative Efficacy of Imidazolidine Derivatives in Vivo

To provide a clear comparison of the *in vivo* performance of these emerging anticancer agents, the following table summarizes the key findings from preclinical studies.

Compound ID	Cancer Model	Animal Model	Treatment Regimen	Tumor Growth Inhibition (%)	Comparator	Comparative Tumor Growth Inhibition (%)
Compound 4	Solid Ehrlich Carcinoma	Mice	Intraperitoneal injection	48.4%	5-Fluorouracil (5-FU)	29.28%
Compound 9r	Colorectal Cancer	Xenograft Mice	To be determined	Data forthcoming	To be determined	Data forthcoming

Detailed Experimental Protocols

The validation of these **imidazolidine** derivatives as potential anticancer agents relies on rigorous experimental design. Below are the detailed methodologies for the key *in vivo* experiments.

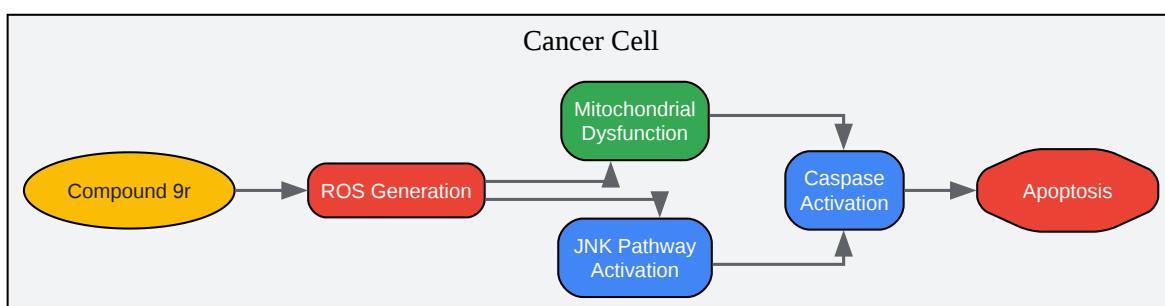
In Vivo Anticancer Activity of Compound 4 in a Solid Ehrlich Carcinoma (SEC) Mouse Model

- Animal Model: Female Swiss albino mice were used for the study.

- **Tumor Induction:** Solid Ehrlich carcinoma was induced by subcutaneous injection of Ehrlich ascites carcinoma cells into the right thigh of the mice.
- **Treatment Groups:** The mice were divided into three groups: a control group receiving the vehicle, a group treated with Compound 4, and a group treated with the standard drug 5-Fluorouracil (5-FU).
- **Dosing and Administration:** Treatment was initiated after the tumors reached a palpable size. Compound 4 and 5-FU were administered intraperitoneally at specified doses for a defined period.
- **Efficacy Evaluation:** Tumor volume was measured at regular intervals throughout the study. The percentage of tumor growth inhibition was calculated by comparing the tumor volumes of the treated groups to the control group. At the end of the study, tumors were excised and weighed.

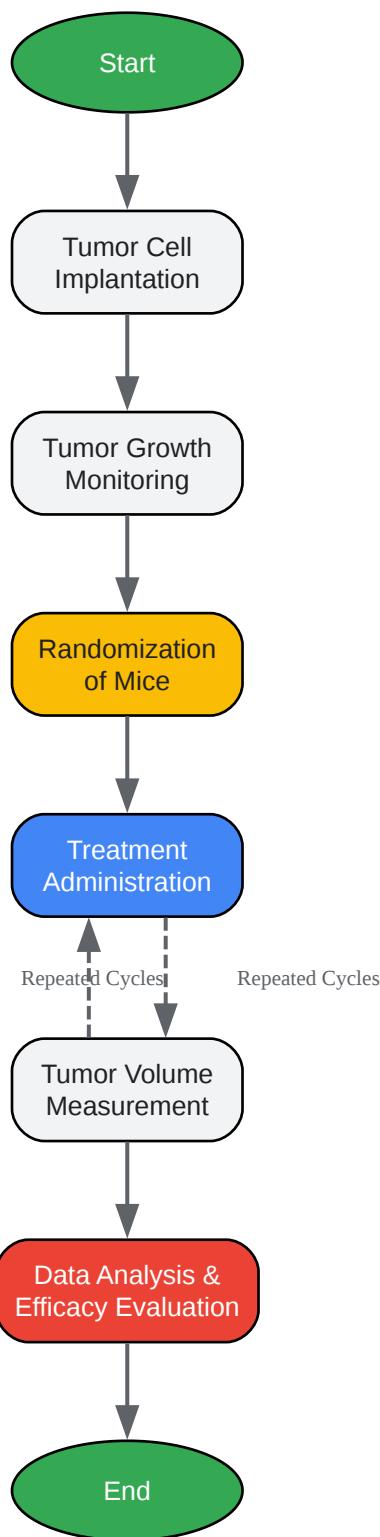
Signaling Pathways and Experimental Workflow

The anticancer effects of these **imidazolidine** derivatives are rooted in their ability to modulate specific cellular signaling pathways. The following diagrams illustrate the proposed mechanism of action for Compound 9r and the general workflow of an *in vivo* anticancer efficacy study.



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Proposed signaling pathway for Compound 9r-induced apoptosis.

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General workflow for in vivo anticancer efficacy studies.

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